![molecular formula C29H37IN2S2 B1610980 3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide CAS No. 53213-87-9](/img/structure/B1610980.png)
3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a useful research compound. Its molecular formula is C29H37IN2S2 and its molecular weight is 604.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a complex organic molecule that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features two benzothiazole rings and a hexyl substituent, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP2C19, which is involved in the metabolism of several therapeutic agents. The inhibition constant (AC50) for CYP2C19 was found to be approximately 1.6 µM , indicating significant enzyme interaction .
- Antimicrobial Properties : Preliminary studies suggest that benzothiazole derivatives exhibit antimicrobial activity against a range of pathogens. The specific effects of this compound on bacterial strains remain to be fully elucidated but warrant further investigation.
- Fluorescent Properties : The compound exhibits fluorescence properties that may be exploited for optical sensing applications. Its fluorescence emission characteristics suggest potential use in bioimaging or as a sensor for pH changes in biological systems .
In Vitro Studies
In vitro assays have demonstrated that the compound can modulate cellular pathways involved in drug metabolism and detoxification. Specific assays have indicated that it affects the expression of genes related to xenobiotic metabolism, which could enhance or inhibit the effectiveness of other therapeutic agents.
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments have indicated that while some benzothiazole derivatives exhibit cytotoxicity at high concentrations, the specific toxicity levels for this compound require further exploration through comprehensive toxicity studies.
Study 1: Inhibition of CYP Enzymes
In a recent study focusing on the inhibition potential of various benzothiazole derivatives, it was reported that 3-Hexyl-2-[(1E,3Z)-...]-1,3-benzothiazol-3-ium iodide significantly inhibited CYP2C19 activity in human liver microsomes. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .
Study 2: Antimicrobial Activity Assessment
A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that certain structural modifications enhanced antibacterial activity against Gram-positive bacteria. Although specific data on this compound's efficacy were not detailed, it indicates a promising avenue for future research into its antimicrobial properties .
Table 1: Binding/Activity Constants for CYP Enzymes
Enzyme | Compound | AC50 (µM) | Assay Type |
---|---|---|---|
CYP2C19 | 3-Hexyl-2-[(1E,3Z)-...]-1,3-benzothiazol-3-ium iodide | 1.6 | NVS_ADME_hCYP2C19 |
属性
CAS 编号 |
53213-87-9 |
---|---|
分子式 |
C29H37IN2S2 |
分子量 |
604.7 g/mol |
IUPAC 名称 |
3-hexyl-2-[3-(3-hexyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C29H37N2S2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
NTVGGYAQVRBHAB-UHFFFAOYSA-M |
SMILES |
CCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCC.[I-] |
手性 SMILES |
CCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCC.[I-] |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。